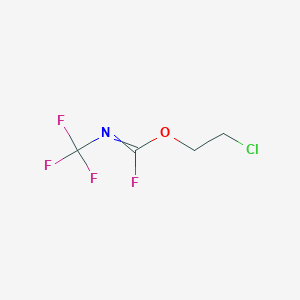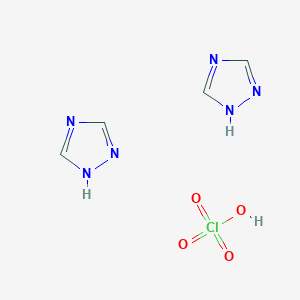
perchloric acid;1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;1H-1,2,4-triazole is a compound that combines perchloric acid, a strong acid, with 1H-1,2,4-triazole, a five-membered nitrogen-containing heterocycle. The 1H-1,2,4-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable component in many scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,2,4-triazole can be synthesized through several methods, including:
Cycloaddition reactions: These involve the reaction of nitrile precursors with reactive cumulenes.
Microwave irradiation: This method is used to synthesize various 1,5-dialkyl-1H-1,2,4-triazole derivatives.
Acylation and cyclization: Thiosemicarbazide is acylated with formic acid, followed by cyclization to form 1,2,4-triazole-3(5)-thiol, which is then oxidized to 1,2,4-triazole.
Industrial Production Methods
Industrial production of 1H-1,2,4-triazole often involves large-scale cycloaddition reactions and microwave irradiation techniques due to their efficiency and scalability .
Chemical Reactions Analysis
1H-1,2,4-triazole undergoes various chemical reactions, including:
Electrophilic substitution: Protonation at position 4 in concentrated hydrochloric acid to form triazolium chloride.
Oxidation: Oxidation of 1,2,4-triazole-3(5)-thiol to 1,2,4-triazole.
N-amination, C-amination, N-alkylation, and N-hydroxylation: These reactions enhance the biological capacities of triazole derivatives.
Common reagents and conditions used in these reactions include concentrated hydrochloric acid, formic acid, and various oxidizing agents . Major products formed from these reactions include triazolium chloride and oxidized triazole derivatives .
Scientific Research Applications
1H-1,2,4-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole involves the formation of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For example, antifungal triazoles inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes, by blocking 14-α-demethylation .
Comparison with Similar Compounds
1H-1,2,4-triazole is compared with other similar compounds, such as:
1,2,3-triazole: Another isomer of triazole with different nitrogen atom positions.
Imidazole: A five-membered ring with two nitrogen atoms, used in various biological and industrial applications.
1H-1,2,4-triazole is unique due to its stability, versatility in chemical reactions, and broad-spectrum biological activities .
Properties
CAS No. |
62085-08-9 |
|---|---|
Molecular Formula |
C4H7ClN6O4 |
Molecular Weight |
238.59 g/mol |
IUPAC Name |
perchloric acid;1H-1,2,4-triazole |
InChI |
InChI=1S/2C2H3N3.ClHO4/c2*1-3-2-5-4-1;2-1(3,4)5/h2*1-2H,(H,3,4,5);(H,2,3,4,5) |
InChI Key |
HLVZGROLSBKETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NN1.C1=NC=NN1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


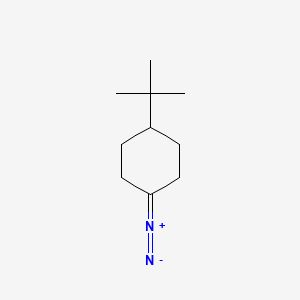
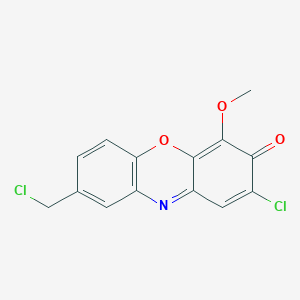
![Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl-](/img/structure/B14548511.png)
![4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14548512.png)
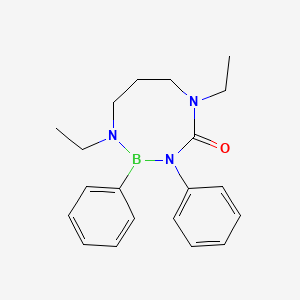

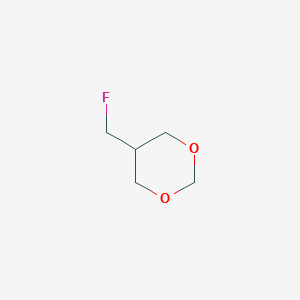
![[3-(Trifluoromethanesulfonyl)propyl]benzene](/img/structure/B14548535.png)
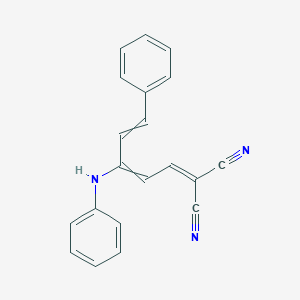
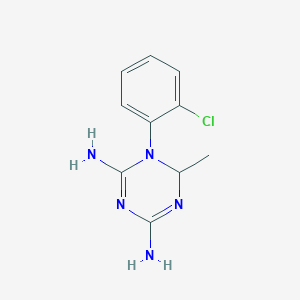
![2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14548541.png)
![Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate](/img/structure/B14548565.png)
![5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole](/img/structure/B14548568.png)
